molecular formula C8H8BrNO2S B8127491 1-Bromo-2-methylsulfanylmethyl-4-nitro-benzene

1-Bromo-2-methylsulfanylmethyl-4-nitro-benzene

Cat. No.: B8127491
M. Wt: 262.13 g/mol
InChI Key: PBKABCIQKMRPRY-UHFFFAOYSA-N
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Description

1-Bromo-2-methylsulfanylmethyl-4-nitro-benzene is an organic compound with the molecular formula C8H8BrNO2S It is a derivative of benzene, featuring a bromine atom, a nitro group, and a methylsulfanylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-methylsulfanylmethyl-4-nitro-benzene can be synthesized through a multi-step process involving the nitration, bromination, and methylsulfanylmethylation of benzene derivatives. The typical synthetic route involves:

    Nitration: Benzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.

    Bromination: The nitrated benzene is then brominated using bromine in the presence of a catalyst such as iron bromide.

    Methylsulfanylmethylation: Finally, the brominated nitrobenzene undergoes a methylsulfanylmethylation reaction using methylsulfanyl chloride in the presence of a base like sodium hydroxide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-methylsulfanylmethyl-4-nitro-benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of a suitable catalyst.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The methylsulfanylmethyl group can be oxidized to a sulfone group using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a palladium catalyst.

    Reduction: Hydrogen gas with palladium on carbon.

    Oxidation: Hydrogen peroxide or other peroxides.

Major Products:

    Substitution: Various substituted benzene derivatives.

    Reduction: 1-Bromo-2-methylsulfanylmethyl-4-amino-benzene.

    Oxidation: 1-Bromo-2-methylsulfonylmethyl-4-nitro-benzene.

Scientific Research Applications

1-Bromo-2-methylsulfanylmethyl-4-nitro-benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-2-methylsulfanylmethyl-4-nitro-benzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the bromine atom can undergo substitution reactions, allowing the compound to modify other molecules. The methylsulfanylmethyl group can interact with proteins and enzymes, potentially altering their function.

Comparison with Similar Compounds

    1-Bromo-2-methyl-4-nitrobenzene: Lacks the methylsulfanylmethyl group, making it less versatile in certain reactions.

    4-Bromo-1-methyl-2-(methylsulfonyl)benzene: Contains a sulfonyl group instead of a nitro group, leading to different chemical properties and reactivity.

Properties

IUPAC Name

1-bromo-2-(methylsulfanylmethyl)-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2S/c1-13-5-6-4-7(10(11)12)2-3-8(6)9/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBKABCIQKMRPRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=C(C=CC(=C1)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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